molecular formula C18H18N2O4 B11325973 2-(4-methoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-(4-methoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B11325973
M. Wt: 326.3 g/mol
InChI Key: NWUIWFPQYQQXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dihydro-2H-1,4-benzoxazin-3-one core substituted with a 2-methyl group and an acetamide-linked 4-methoxyphenyl moiety at position 4. The benzoxazinone scaffold is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C18H18N2O4/c1-11-18(22)20-15-10-13(5-8-16(15)24-11)19-17(21)9-12-3-6-14(23-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

NWUIWFPQYQQXQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide , also known by its CAS number 606118-87-0 , is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and enzyme inhibitory activities, supported by various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, with a molecular weight of 340.4 g/mol . The structure features a methoxyphenyl group and a benzoxazine moiety, which are known to influence biological activity significantly.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance:

  • In vitro studies have shown that related benzoxazine derivatives possess strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and 8.33 to 23.15 µM against E. coli .
Bacterial StrainMIC (µM) Range
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

The antifungal properties of similar compounds have also been investigated:

  • Compounds related to benzoxazines have shown effectiveness against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various studies:

  • Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Urease Inhibition : The synthesized compounds exhibited strong activity against urease, which is crucial in treating infections caused by urease-producing bacteria .

Case Studies

  • Study on Antimicrobial Properties : A study involving a series of benzoxazine derivatives highlighted their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, establishing a structure-activity relationship (SAR) that correlates specific substitutions with increased activity .
  • Enzyme Interaction Studies : Docking studies have been performed to elucidate the interaction mechanisms between these compounds and target enzymes like acetylcholinesterase, providing insights into their pharmacological effectiveness .

Scientific Research Applications

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide exhibit promising biological activities. Particularly, studies have focused on their potential as enzyme inhibitors .

Case Study: Enzyme Inhibition
A study explored the enzyme inhibitory potential of related compounds against α-glucosidase and acetylcholinesterase. The findings suggested that these compounds could be effective in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to inhibit these key enzymes .

Pharmacological Potential

The pharmacological properties of this compound are under investigation for its potential therapeutic effects. The presence of the methoxyphenyl group is hypothesized to enhance its interaction with biological targets.

Case Study: Synthesis and Testing
In a recent synthesis study, derivatives of related compounds were created and subsequently tested for their biological activity. The results indicated that modifications in the structure could lead to enhanced potency against specific targets, showcasing the importance of structural variations in drug design .

Antioxidant Properties

Another area of research involves assessing the antioxidant capabilities of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Research Findings
Preliminary studies have suggested that compounds with similar structures exhibit significant antioxidant activity, indicating that this compound could also contribute positively in this regard .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Replacement of Benzoxazinone with Benzothiazinone
  • N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (): Structural difference: The oxygen atom in benzoxazinone is replaced with sulfur, forming a benzothiazinone core. The trifluoromethyl group at position 6 enhances metabolic stability and electron-withdrawing effects .
Benzothiazole Derivatives
  • N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Structural difference: Benzothiazole replaces the benzoxazinone core. Impact: Benzothiazoles are rigid aromatic systems with established roles in anticancer and antimicrobial agents.

Substituent Variations on the Benzoxazinone Core

Position 6 Modifications
  • N-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamide (Compound 45, ):

    • Structural difference : Acetamide (-NHCOCH₂-) is replaced with carboxamide (-NHCO-).
    • Impact : The shorter linker reduces flexibility, possibly limiting interactions with deeper hydrophobic pockets. This compound was synthesized in 82% yield via hydrolysis and coupling, suggesting efficient synthetic accessibility .
  • 2-Chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide ():

    • Structural difference : Incorporates chloro and nitro groups.
    • Impact : Nitro groups are strongly electron-withdrawing, which may increase oxidative stress in biological systems or enhance binding to nitroreductase enzymes .
Position 2 Modifications
  • 3-(2,3-Dimethoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide ():
    • Structural difference : A propanamide chain with 2,3-dimethoxyphenyl replaces the 4-methoxyphenyl-acetamide group.
    • Impact : The extended alkyl chain and methoxy groups may improve solubility and π-π stacking interactions, respectively. Molecular weight (370.4 g/mol) is higher than the target compound (estimated ~340 g/mol), affecting pharmacokinetics .

Aromatic Ring Substituent Comparisons

  • N-(4-Methylbenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (): Structural difference: 4-Methylbenzyl group instead of 4-methoxyphenyl. Impact: Methyl groups are less polar than methoxy, reducing solubility but increasing hydrophobicity. The benzothiazinone core (vs. benzoxazinone) further differentiates electronic properties .
  • N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide (CAS 930750-24-6, ): Structural difference: 4-Propoxybenzamide replaces the 4-methoxyphenyl-acetamide.

Research Findings and Implications

  • Synthetic Accessibility : Carboxamide derivatives (e.g., ) are synthesized efficiently (82% yield), while chloro/nitro-substituted analogs () may require harsh conditions, affecting scalability.
  • Biological Activity Trends: Benzothiazinone and benzothiazole derivatives () often exhibit enhanced kinase inhibition or antimicrobial activity due to sulfur’s electronic effects.
  • Pharmacokinetics : Trifluoromethyl and methoxy groups () balance lipophilicity and metabolic stability, making them favorable in drug design.

Preparation Methods

Table 1: Comparative Analysis of Acetamide Coupling Methods

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
EDC/HOSuEDC/HOSuDCM0–59298
ZnCl₂-AssistedZnCl₂THF258899
Flow ChemistryTrimethylaluminumToluene509499.5

Introduction of the 4-methoxyphenyl group is optimally achieved via Suzuki-Miyaura coupling . Patent WO2013093849A1 employs Pd(PPh₃)₄ with 2-(4-methoxyphenyl)boronic acid in a dioxane/water system, yielding 89% of the biaryl product. Post-coupling, global deprotection using trifluoroacetic acid (TFA) in DCM removes Boc groups without affecting the acetamide functionality.

Purification challenges due to polar byproducts are addressed in CA3029960A1 using countercurrent chromatography (CCC) with a heptane/ethyl acetate/ethanol/water (5:5:4:4) solvent system, achieving >99% purity.

Industrial-Scale Optimization

For kilogram-scale production, WO2011111971A2 emphasizes crystallization-driven purification . The crude product is dissolved in hot ethanol/water (7:3), cooled to −20°C, and filtered to isolate crystalline 2-(4-methoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide with 85% recovery. Residual palladium levels (<2 ppm) meet ICH Q3D guidelines after activated charcoal treatment.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) confirms structure integrity: δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂CO), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 4.4 Hz, 2H, oxazine CH₂), 2.98 (t, J = 4.4 Hz, 2H, oxazine CH₂), 2.27 (s, 3H, CH₃). HPLC-MS (ESI+) shows [M+H]⁺ at m/z 383.2, correlating with theoretical mass .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(4-methoxyphenyl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide?

  • Methodological Answer : The synthesis of structurally analogous benzoxazin-acetamide derivatives typically involves multi-step reactions. Key steps include:

  • Coupling reactions : Amide bond formation between the methoxyphenylacetic acid derivative and the benzoxazin-6-amine moiety, often using coupling agents like EDCI/HOBt .
  • Solvent and temperature control : Ethanol or DMF as solvents, with temperatures ranging from 60–80°C to optimize yield and purity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Amide CouplingEDCI, HOBt, DMF, 25°C7892%
CyclizationAcOH, reflux8596%

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy group at C4 of phenyl, benzoxazin-3-one ring conformation) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ at m/z 353.1264) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline form .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial bioactivity studies should focus on:

  • Enzyme inhibition assays : Target enzymes like COX-2 or kinases, using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and assess changes in potency .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like prostaglandin synthase .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in enzyme assays) may arise from:

  • Experimental variability : Standardize assay conditions (e.g., buffer pH, ATP concentration) .
  • Metabolic stability : Evaluate compound stability in liver microsomes to rule out false negatives .
  • Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. How should in vivo efficacy and pharmacokinetics be evaluated for this compound?

  • Methodological Answer :

  • Animal models : Use murine inflammation models (e.g., carrageenan-induced paw edema) for anti-inflammatory activity .
  • PK parameters : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution via LC-MS/MS .
  • Toxicity : Acute toxicity studies (OECD 423) and histopathological analysis of major organs .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing benzoxazin-acetamide derivatives, and how are they mitigated?

  • Answer :

  • Low yield in cyclization : Use Lewis acids (e.g., ZnCl2_2) to catalyze benzoxazinone ring formation .
  • Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (<4 hours) .

Q. How can analytical workflows be improved to detect trace impurities?

  • Answer :

  • HPLC-MS coupling : Use C18 columns with 0.1% formic acid in mobile phase for enhanced sensitivity .
  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products .

Data Interpretation Guidelines

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Answer :

  • Cell line specificity : Compare genetic profiles (e.g., p53 status in MCF-7 vs. MDA-MB-231) to explain differential responses .
  • Apoptosis assays : Confirm mechanism via Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.